

# Technical Support Center: Managing Reversible Visual Disturbances with Org 25935

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Org 25935**  
Cat. No.: **B10764295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing reversible visual disturbances that may be encountered during experiments with **Org 25935**, a selective glycine transporter type 1 (GlyT-1) inhibitor. The information is presented in a question-and-answer format to directly address specific issues.

## Frequently Asked Questions (FAQs)

**Q1:** What are the known visual disturbances associated with **Org 25935**?

**A1:** Clinical trials with **Org 25935** have reported "reversible visual adverse effects" and "transient visual events."<sup>[1][2]</sup> While specific details from these trials are limited in publicly available literature, research on other GlyT-1 inhibitors and related mechanisms suggests these disturbances may include blurred vision, shimmering lights, or other transient changes in visual perception.

**Q2:** What is the proposed mechanism behind these visual disturbances?

**A2:** **Org 25935** is a selective inhibitor of the glycine transporter type 1 (GlyT-1). GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft in the central nervous system, including the retina. By inhibiting GlyT-1, **Org 25935** increases the extracellular concentration of glycine. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are present on retinal neurons such as amacrine and ganglion cells. The increased glycine levels

are thought to enhance NMDA receptor activation, altering retinal signal processing and leading to transient visual disturbances.

Q3: At what doses of **Org 25935** have visual disturbances been reported?

A3: In a clinical trial for schizophrenia (GIANT trial, NCT00725075), reversible visual adverse effects were reported in flexible dose ranges of 4 to 8 mg and 12 to 16 mg twice daily.[2] Another study on alcohol-dependent patients reported transient visual events at a dose of 12 mg twice a day.[1]

Q4: Are the visual disturbances caused by **Org 25935** permanent?

A4: The visual disturbances reported in clinical trials with **Org 25935** have been described as "reversible" and "transient," indicating that they resolve after discontinuation of the drug or a reduction in dosage.[1][2]

Q5: How can we monitor for these visual disturbances in our experiments?

A5: The most effective method for objectively monitoring and characterizing these visual disturbances is through electroretinography (ERG). Specifically, studies on other GlyT-1 inhibitors have shown a dose-dependent reduction in the amplitude of scotopic ERG oscillatory potentials (OPs).[3][4][5][6] Therefore, incorporating ERG measurements, with a focus on OPs, into your experimental protocol is highly recommended. Subjective reports from participants should also be carefully documented.

## Troubleshooting Guide

This guide provides a structured approach to identifying and managing visual disturbances during your experiments with **Org 25935**.

| Observed Issue                                                                       | Potential Cause                                                                                                                                                           | Recommended Action                                                                                                                                                                                                                                                                                                                                  |
|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Participant reports transient blurred vision, shimmering, or other visual phenomena. | Increased retinal glycine levels leading to altered NMDA receptor signaling.                                                                                              | <ol style="list-style-type: none"><li>1. Document the nature, duration, and severity of the visual disturbance.</li><li>2. Consider a dose reduction or temporary discontinuation of Org 25935 to assess for resolution of symptoms.</li><li>3. Schedule an electroretinography (ERG) assessment to objectively measure retinal function.</li></ol> |
| Reduced amplitude of scotopic ERG oscillatory potentials (OPs) is observed.          | Direct pharmacological effect of Org 25935 on retinal circuitry due to GlyT-1 inhibition. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> | <ol style="list-style-type: none"><li>1. Correlate the ERG findings with the dosage of Org 25935 and any subjective visual reports.</li><li>2. This finding is a likely biomarker of the on-target effect of the drug in the retina.</li><li>3. Monitor for any concurrent changes in other ERG parameters or visual acuity.</li></ol>              |
| Alterations in the ON- and OFF-pathway responses in the ERG.                         | Disruption of the balance between excitatory and inhibitory signaling in the inner retina, a known consequence of altered glycinergic neurotransmission.                  | <ol style="list-style-type: none"><li>1. This is a significant finding that warrants careful documentation and may necessitate a review of the experimental protocol and dosage levels.</li><li>2. Consult with a vision science expert or ophthalmologist to aid in the interpretation of the ERG results.</li></ol>                               |

## Quantitative Data Summary

Due to the limited availability of specific quantitative data on the incidence of visual disturbances in **Org 25935** clinical trials, the following table provides a general overview based on the available literature. Researchers are encouraged to meticulously collect and analyze their own data.

| Clinical Trial                 | Dosage of Org 25935                          | Reported Visual Adverse Events          | Incidence Rate                   |
|--------------------------------|----------------------------------------------|-----------------------------------------|----------------------------------|
| GIANT Trial<br>(Schizophrenia) | 4-8 mg twice daily &<br>12-16 mg twice daily | Reversible visual<br>adverse effects[2] | Not specified in<br>publications |
| Alcohol Dependence<br>Trial    | 12 mg twice a day                            | Transient visual<br>events[1]           | Not specified in<br>publications |

## Experimental Protocols

### Electroretinography (ERG) for Monitoring Retinal Function

This protocol is a guideline for assessing retinal function in subjects receiving **Org 25935**. It is based on standard ERG procedures and findings from research on GlyT-1 inhibitors.

#### 1. Subject Preparation:

- Subjects should be dark-adapted for at least 30 minutes prior to scotopic recordings.
- Pupils should be fully dilated using a standard mydriatic agent.
- Corneal electrodes (e.g., DTL fiber electrodes) should be placed on the cornea with a drop of sterile, non-irritating methylcellulose solution. Reference and ground electrodes should be placed on the skin according to ISCEV (International Society for Clinical Electrophysiology of Vision) standards.

#### 2. Scotopic ERG Recordings:

- Rod Response: Use a dim, white flash stimulus in the dark-adapted state.

- Maximal Combined Rod-Cone Response: Use a standard bright, white flash in the dark-adapted state.
- Oscillatory Potentials (OPs): Use a bright, white flash in the dark-adapted state. The recording should be made with a bandpass filter setting that isolates the OPs (e.g., 75-300 Hz). The amplitude and implicit times of the OPs should be carefully measured. A reduction in OP amplitude is the key expected finding with GlyT-1 inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

### 3. Photopic ERG Recordings:

- Subjects should be light-adapted to a standard background illumination for at least 10 minutes.
- Cone Response: Use a single bright, white flash against the light-adapted background.
- Flicker ERG: Use a rapidly flickering light stimulus (e.g., 30 Hz) to assess cone pathway function.

### 4. Data Analysis:

- Measure the amplitude and implicit time of the a- and b-waves for all responses.
- For OPs, measure the amplitude of each individual peak or the sum of the peak amplitudes.
- Compare the ERG parameters of subjects receiving **Org 25935** to baseline measurements and/or a placebo-treated control group.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Org 25935** leading to visual disturbances.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for monitoring visual disturbances.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GlyT1 inhibitor reduces oscillatory potentials of the electroretinogram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Managing Reversible Visual Disturbances with Org 25935]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764295#managing-reversible-visual-disturbances-with-org-25935]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)